molecular formula C14H19N5O4S B2464636 (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-methylisoxazol-4-yl)methanone CAS No. 2034402-21-4

(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-methylisoxazol-4-yl)methanone

Cat. No.: B2464636
CAS No.: 2034402-21-4
M. Wt: 353.4
InChI Key: JWNATDLBQBJCFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-methylisoxazol-4-yl)methanone (CAS 2034402-21-4) is a synthetic small molecule with a molecular formula of C14H19N5O4S and a molecular weight of 353.4 g/mol . This compound is of significant interest in medicinal chemistry and drug discovery research, particularly for the development of novel therapeutic agents. Its structure incorporates a 1,4-diazepane ring core, a privileged scaffold in pharmacology, which is functionalized with both a 1-methyl-1H-pyrazole-4-sulfonyl group and a 5-methylisoxazole-4-carbonyl group . The presence of the sulfonyl group is a key feature shared with other compounds reported in scientific literature, including clinical candidates such as the selective glucocorticoid receptor (GR) antagonist CORT125134, which contains the same (1-methyl-1H-pyrazol-4-yl)sulfonyl moiety and is being evaluated in phase 2 clinical studies for Cushing's syndrome . This structural similarity highlights the relevance of this chemotype in designing potent and selective receptor antagonists. The integration of the 5-methylisoxazole moiety further enhances its potential as a versatile building block in chemical biology. The compound's calculated topological polar surface area is approximately 110 Ų, and it features multiple hydrogen bond acceptors, properties that influence its solubility and potential for interacting with biological targets . Researchers can utilize this high-purity compound as a critical intermediate or a lead structure for synthesizing novel analogs, for studying structure-activity relationships (SAR), and for probing complex biological pathways. It is strictly for non-human research applications in fields such as inhibitor development, target validation, and high-throughput screening assays. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-4-yl)-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O4S/c1-11-13(9-16-23-11)14(20)18-4-3-5-19(7-6-18)24(21,22)12-8-15-17(2)10-12/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNATDLBQBJCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-methylisoxazol-4-yl)methanone , often referred to as a pyrazole-diazepane hybrid, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound involves several key steps:

  • Formation of the Pyrazole Moiety : This is typically achieved by reacting 1-methyl-1H-pyrazole with a sulfonyl chloride under basic conditions.
  • Formation of the Diazepane Ring : Tosylation of 1,4-diazepane is performed using tosyl chloride in the presence of a base.
  • Coupling Reaction : The final step involves coupling the pyrazole sulfonyl chloride with the tosylated diazepane under suitable conditions to yield the target compound.

Antimicrobial Properties

Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. In a study evaluating various synthesized derivatives, it was found that certain compounds displayed moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory capabilities:

  • Acetylcholinesterase (AChE) Inhibition : This activity is crucial for potential treatments in neurodegenerative diseases. Compounds with similar structures have shown potent AChE inhibition with IC50 values ranging from 0.63 µM to 6.28 µM .
CompoundIC50 (µM)Activity
Compound A2.14 ± 0.003Strong AChE Inhibitor
Compound B0.63 ± 0.001Very Strong AChE Inhibitor
Compound C6.28 ± 0.003Moderate AChE Inhibitor

Anti-inflammatory and Anticancer Activities

There are indications that similar pyrazole-based compounds possess anti-inflammatory and anticancer properties. Studies have documented their effectiveness in reducing inflammation and inhibiting tumor growth in various cancer models .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The binding affinity and specificity can lead to modulation of enzymatic activity or receptor signaling pathways, contributing to its therapeutic potential.

Case Study 1: Antibacterial Activity Evaluation

In a comparative study, several pyrazole derivatives were evaluated for their antibacterial properties against multiple strains. The results indicated that compounds with the sulfonamide functionality demonstrated significant antibacterial activity, leading researchers to propose these compounds as potential candidates for new antibiotic therapies .

Case Study 2: Enzyme Inhibition Profile

A detailed investigation into the enzyme inhibition profile of related compounds revealed that many exhibited strong urease inhibition, which is valuable in treating conditions like urinary tract infections. The study highlighted several derivatives with IC50 values significantly lower than standard inhibitors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of this compound can be contextualized through comparisons with structurally analogous molecules (Table 1). Key differentiating factors include substituent effects on target affinity, solubility, and metabolic stability.

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name (Core Structure) Substituent (R-Group) Notable Activity Molecular Weight (g/mol) Key Reference
Target Compound (Pyrazole-Diazepane-Isoxazole) 5-Methylisoxazole Anticancer (hypothesized) ~400 (estimated)
(Pyrazole-Diazepane-Thiadiazole) () 4-Propyl-1,2,3-thiadiazole Dual Anticancer/Antimicrobial 398.5
(Pyrazole-Diazepane-Tetrahydrobenzoisoxazole) () 4,5,6,7-Tetrahydrobenzo[d]isoxazole Kinase Inhibition (hypothesized) 393.46
(Pyrazole-Diazepane-Trifluoromethylpyridine) () 6-(Trifluoromethyl)pyridine Not specified (probable CNS activity) ~410 (estimated)
(Pyrazole-Diazepane-Naphthalene) () Naphthalen-1-yl Material science applications ~420 (estimated)

Key Observations:

Biological Activity Trends :

  • The thiadiazole analog () demonstrates dual anticancer (IC₅₀: 5.36 µg/mL) and antimicrobial (IC₅₀: 10.10 µg/mL) activities, attributed to the thiadiazole’s electron-deficient nature enhancing DNA interaction or protease binding .
  • The tetrahydrobenzoisoxazole variant () is hypothesized to target kinases due to its rigid bicyclic structure, which may improve selectivity over flexible diazepane derivatives .
  • The 5-methylisoxazole group in the target compound likely enhances metabolic stability compared to thiadiazole or naphthalene analogs, as methylisoxazole is less prone to oxidative degradation .

Conformational Flexibility: The naphthalene group () increases planarity, favoring π-π stacking in material science applications but possibly reducing bioavailability due to poor solubility .

Synthetic Complexity :

  • Thiadiazole and tetrahydrobenzoisoxazole derivatives require multistep syntheses with stringent temperature control, whereas the target compound’s isoxazole moiety may simplify coupling reactions .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-methylisoxazol-4-yl)methanone, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Step 1 : React 1-methyl-1H-pyrazole-4-sulfonyl chloride with 1,4-diazepane under basic conditions (e.g., NaOH) to form the sulfonamide intermediate.
  • Step 2 : Couple the intermediate with 5-methylisoxazole-4-carbonyl chloride via nucleophilic acyl substitution.
  • Critical Parameters :
  • Solvent : Use anhydrous xylene or DMF to minimize hydrolysis .
  • Catalyst : Chloranil (1.4 mmol) enhances cyclization efficiency during reflux .
  • Purification : Recrystallization from methanol improves purity (>95%) .
  • Table 1 : Comparison of Reaction Conditions and Yields
StepSolventCatalystTime (hr)Yield (%)Purity (%)
1XyleneNone306585
1DMFChloranil257892

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm sulfonamide (-SO2_2-) and carbonyl (C=O) groups. Pyrazole and isoxazole protons appear as distinct singlets (δ 7.8–8.2 ppm) .
  • HPLC-MS : Reverse-phase C18 columns (ACN:H2_2O gradient) coupled with ESI-MS for molecular ion detection (expected [M+H]+^+ ~450–470 Da) .
  • IR : Peaks at 1150 cm1^{-1} (S=O stretch) and 1680 cm1^{-1} (C=O stretch) confirm functional groups .

Advanced Research Questions

Q. How can contradictions in bioactivity data between in vitro and in vivo studies be resolved for this compound?

  • Methodology :

  • Replication : Verify assay conditions (e.g., cell lines, animal models) to rule out variability .
  • Orthogonal Assays : Use SPR (surface plasmon resonance) for target-binding validation alongside enzymatic assays .
  • Metabolite Screening : LC-MS/MS to identify active/inactive metabolites that may explain discrepancies in efficacy .

Q. What computational approaches predict the biological targets and binding modes of this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., PI3K) or GPCRs, leveraging pyrazole-sulfonamide motifs as hinge-binding groups .
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns .
  • QSAR Models : Correlate substituent effects (e.g., methyl vs. phenyl groups) with IC50_{50} values .

Q. How to design experiments assessing the environmental fate of this compound, given its sulfonamide and heterocyclic moieties?

  • Methodology :

  • Environmental Stability : Hydrolysis studies at varying pH (2–12) to track degradation products via HPLC .
  • Ecotoxicology :
  • Algal Toxicity : Chlorella vulgaris growth inhibition assays (OECD 201).
  • Aquatic Toxicity : Daphnia magna acute toxicity tests (EC50_{50} determination) .
  • Table 2 : Key Environmental Parameters
ParameterTest MethodDetection Limit
Hydrolysis Half-lifeOECD 111 (pH 7, 25°C)0.1 μg/L
Log KowShake-flask (OECD 107)±0.05

Data Analysis and Experimental Design

Q. What statistical frameworks are recommended for analyzing dose-response relationships in preclinical studies?

  • Methodology :

  • Nonlinear Regression : Fit data to Hill equation (GraphPad Prism) for EC50_{50}/IC50_{50} calculation .
  • ANOVA : Split-split plot designs (as in agricultural trials) to account for variables like time, dosage, and biological replicates .

Q. How to mitigate batch-to-batch variability in synthetic protocols for reproducibility?

  • Methodology :

  • DoE (Design of Experiments) : Optimize parameters (e.g., temperature, stoichiometry) using response surface methodology .
  • QC Metrics : Implement in-process controls (e.g., TLC monitoring) and strict solvent drying protocols .

Mechanistic and Translational Research

Q. What strategies elucidate the mechanism of action for this compound in complex biological systems?

  • Methodology :

  • Chemical Proteomics : SILAC (stable isotope labeling) with affinity pull-downs to identify binding partners .
  • Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) to map inhibitory activity .

Q. How to prioritize derivatives for SAR studies based on structural features?

  • Methodology :

  • Fragment-Based Design : Replace 5-methylisoxazole with bioisosteres (e.g., thiazole) and assess activity .
  • Pharmacophore Modeling : MOE or Schrödinger Suite to identify critical H-bond acceptors (sulfonyl, carbonyl) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.